Diisohexyl phthalate

Description

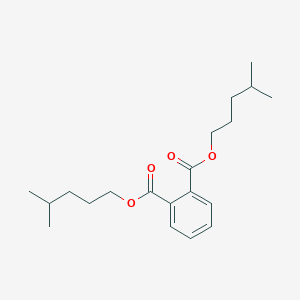

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEROMXYYSQFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873995 | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-50-9, 71850-09-4, 259139-51-0 | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Diisohexyl Phthalate

Detection and Quantification in Environmental Compartments

The detection of Diisohexyl phthalate (B1215562) across different environmental matrices highlights its widespread distribution. Analytical methods, primarily involving chromatography coupled with mass spectrometry, are crucial for its quantification.

Aquatic Environments and Sediments

Phthalates are commonly found in aquatic environments, including rivers, lakes, and marine waters, often in areas with high population density and industrial activity. mdpi.com They can enter these systems through industrial and household discharges. rewe-group.com While specific data for Diisohexyl phthalate is less abundant compared to other phthalates like DEHP or DBP, studies have detected its presence. For instance, a survey of water bodies in Washington State in 2021 did not detect this compound above the method detection limits in surface water or sediment samples. wa.gov However, other phthalates were found, with DEHP being the most frequent, indicating that phthalate contamination is a concern. wa.gov

Sediments often act as a sink for hydrophobic compounds like phthalates. frontiersin.org The concentration of phthalates in sediments can be significantly higher than in the overlying water column. mdpi.com Studies have shown that higher molecular weight phthalates tend to accumulate in sediments where they degrade slowly due to low oxygen conditions. frontiersin.org A survey in Ibaraki Prefecture, Japan, found this compound in 44% of 370 sediment samples at an average concentration of 0.08 ppm, with coastal sediments showing higher levels likely due to inland discharge and rainwater from populated areas. nih.gov

Terrestrial Environments, Soil, and Dust

This compound has been identified in terrestrial environments, particularly in soil and indoor dust. A Canada-wide study of 126 household dust samples found this compound at a detection frequency of over 87%, with a median concentration of 1.9 µg/g. researchgate.net This suggests that indoor environments are a significant reservoir for this compound. The presence of phthalates in indoor dust is a result of their release from various consumer products. rewe-group.com

The total concentration of nine different phthalates in dust from decoration material stores ranged from 46,100 ng/g to 695,000 ng/g. mdpi.com In soil, the fate of this compound is influenced by its strong adsorption to organic matter, which limits its mobility. nih.gov Biodegradation is expected to occur, with an estimated half-life of 28 to 52 days under aerobic conditions. epa.gov

Below is an interactive table summarizing the detection of this compound and other phthalates in various dust and soil samples.

Atmospheric Presence and Transport

Phthalates can enter the atmosphere and be transported over long distances. nih.govmdpi.com They can exist in the air as vapor or bound to particulate matter. rewe-group.com The estimated atmospheric half-life for vapor-phase diisodecyl phthalate, a similar long-chain phthalate, reacting with hydroxyl radicals is about 15 hours. nih.gov Particulate-phase phthalates can be removed from the air by wet and dry deposition. nih.gov While specific monitoring data for atmospheric this compound is limited, studies on similar compounds suggest that higher molecular weight phthalates have a greater tendency to adsorb to airborne particulates. epa.govresearchgate.net This adsorption can reduce their degradation rate and facilitate long-range transport. acs.org

Environmental Fate and Transport Mechanisms

The environmental fate of this compound is governed by processes such as leaching from materials, and its interaction with environmental matrices like soil and sediment.

Leaching and Migration from Polymeric Materials

This compound, like other phthalates, is not chemically bound to the polymer matrix in products like PVC. rewe-group.comafirm-group.com This allows it to leach or migrate out of these materials over time. rewe-group.comni.ac.rs The rate of migration can be influenced by factors such as temperature, contact time, and the type of food or liquid in contact with the material. gums.ac.irmdpi.com Higher temperatures can increase the rate of leaching from plastic containers. gums.ac.ir This leaching is a primary pathway for the entry of this compound into the environment and for human exposure. uml.edubiomedgrid.com

Sorption and Desorption Dynamics in Environmental Matrices

Once in the environment, the behavior of this compound is largely dictated by its physicochemical properties. With estimated log Koc values between 5.46 and 6.04, this compound is expected to have very low mobility in soil due to strong sorption to organic carbon. nih.gov This strong adsorption to soil and sediment particles means it is less likely to be found dissolved in water and will tend to accumulate in solid matrices. nih.govepa.gov This sorption also attenuates its volatilization from moist soil and water surfaces. nih.gov While biodegradation does occur, the strong binding to soil and sediment can slow down this process, particularly in anaerobic (low oxygen) conditions found in deeper sediments. frontiersin.orgepa.gov

Below is an interactive table summarizing the environmental fate characteristics of this compound.

Bioavailability in Environmental Systems

The bioavailability of a chemical compound in the environment dictates its potential for uptake by living organisms and subsequent interaction with biological systems. For this compound (DIHP), its bioavailability is largely governed by its physicochemical properties, particularly its high hydrophobicity and low water solubility.

Once released into the environment, DIHP is expected to partition primarily into soil and sediment. canada.ca Its strong adsorption to organic matter in these compartments reduces its availability in the water column. who.int However, the presence of DIHP has been confirmed in various aquatic species, indicating that it is indeed bioavailable to organisms. canada.cacanada.ca

The primary route of exposure for organisms to DIHP is expected to be through diet rather than direct uptake from water, due to its high partition coefficients and low water solubility. canada.cacanada.ca While empirical and modeled data suggest a low potential for bioaccumulation and biomagnification, the detection of DIHP in aquatic biota confirms its uptake from the environment. canada.cacanada.ca

A study on a marine aquatic food web investigated the distribution of several dialkyl phthalate esters, including the di-iso-hexyl (C6) isomeric mixture. acs.org The results showed that the lipid equivalent concentrations of low and intermediate molecular weight DPEs, such as the C6 isomers, did not show a significant trend with trophic position. acs.org This suggests that while bioavailable, DIHP does not biomagnify through the food web in the same manner as other persistent organic pollutants. acs.org

The degradation of DIHP in the environment can influence its bioavailability. Biodegradation, primarily by microorganisms, involves the initial hydrolysis of the diester to its monoester, monoisohexyl phthalate, and the corresponding alcohol. epa.gov This monoester form is more soluble and potentially more bioavailable than the parent compound. epa.gov While DIHP is considered readily biodegradable under most aerobic conditions in aquatic and terrestrial environments, the process may be slower in anaerobic conditions, such as those found in deeper sediments and sub-surface soils. canada.caepa.gov

The table below summarizes key findings related to the bioavailability of phthalates, including data relevant to DIHP and its analogues.

| Parameter | Finding | Organism/System | Reference |

| Exposure Route | Primary exposure route is expected to be through the diet. | Organisms in general | canada.cacanada.ca |

| Bioaccumulation | Low potential for bioaccumulation and biomagnification. | General | canada.cacanada.ca |

| Trophic Transfer | No significant trend with trophic position for C6 isomers. | Marine aquatic food web | acs.org |

| Biodegradation | Readily biodegradable in most aerobic environments. | Aquatic and terrestrial environments | epa.gov |

| Degradation Product | The monoester, monoisohexyl phthalate, is more soluble and bioavailable. | General | epa.gov |

| Anaerobic Conditions | Degradation may be slower, potentially increasing exposure duration. | Sub-surface sediments and soil | canada.caepa.gov |

Biotransformation and Biodegradation of Diisohexyl Phthalate

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of phthalate (B1215562) esters, including those structurally similar to DIHxP, is a well-documented process involving a series of enzymatic reactions. d-nb.inforesearchgate.net This biodegradation is considered a primary route for the removal of these compounds from the environment. researchgate.net

The initial and crucial step in the microbial degradation of phthalate diesters is the hydrolysis of the ester bonds. d-nb.inforesearchgate.net This reaction is catalyzed by microbial esterases, which cleave one of the ester linkages, resulting in the formation of a monoester, in this case, mono-isohexyl phthalate (MIHxP), and an alcohol (isohexanol). d-nb.infontua.grromj.org

This primary degradation can be followed by a second hydrolytic step, where the remaining ester bond in the monoester is cleaved, yielding phthalic acid and another molecule of the corresponding alcohol. researchgate.netntua.gr The general pathway for phthalate ester degradation is the conversion of the diester to a monoester, and subsequently to phthalic acid. ntua.grepa.gov For instance, studies on the degradation of di(2-ethylhexyl) phthalate (DEHP), a structurally related compound, have shown its sequential hydrolysis to mono(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid. ntua.grnih.gov Similarly, the degradation of other phthalates like dibutyl phthalate (DBP) and dimethyl phthalate (DMP) also proceeds through the formation of phthalic acid. researchgate.net

Step 1: Diisohexyl Phthalate + H₂O → Mono-isohexyl Phthalate + Isohexanol

Step 2: Mono-isohexyl Phthalate + H₂O → Phthalic Acid + Isohexanol

This hydrolytic pathway has been observed in various bacterial strains. d-nb.infofrontiersin.org

Once formed, phthalic acid is further metabolized by microorganisms through various pathways, leading to its complete mineralization to carbon dioxide and water. ntua.gr A common pathway for the aerobic degradation of phthalic acid involves its conversion to protocatechuate. ntua.gracs.org This is then further broken down via the β-ketoadipate pathway. acs.org

Under anaerobic conditions, the degradation of phthalic acid also occurs, though the specific pathways can differ. nih.govasm.org In some anaerobic bacteria, phthalic acid is activated to its thioester, phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. d-nb.info Benzoyl-CoA is a central intermediate in the anaerobic metabolism of many aromatic compounds. d-nb.info

The degradation of the alcohol side chains, such as isohexanol, is also readily accomplished by many microorganisms. d-nb.info

A wide variety of microorganisms capable of degrading phthalate esters have been isolated from diverse environments like soil, water, and sediment. csic.es These include bacteria and fungi. researchgate.netcsic.es

Bacterial genera known for their phthalate-degrading abilities include:

Bacillus csic.esresearchgate.net

Rhodococcus csic.es

Mycobacterium acs.orgoup.comoup.com

Acinetobacter ntua.gr

For example, strains of Mycobacterium and Nocardia have been shown to grow on di(2-ethylhexyl) phthalate and other phthalates like diisooctyl phthalate. oup.comoup.com Some microorganisms, like certain strains of Mycobacterium, can produce biosurfactants that increase the solubility of sparingly soluble phthalates like diisodecyl phthalate, thereby enhancing their degradation. oup.comoup.com

The key enzymes involved in the initial hydrolysis are esterases, sometimes referred to as phthalate ester hydrolases. d-nb.infonih.gov These enzymes exhibit varying specificities for different phthalate esters. d-nb.info Following hydrolysis, dioxygenases and decarboxylases are crucial for the subsequent breakdown of the phthalic acid ring. d-nb.info

Several environmental factors significantly influence the rate of microbial biodegradation of phthalates.

pH: The optimal pH for the degradation of phthalates typically falls within the neutral to slightly alkaline range. For instance, a halotolerant bacterial consortium showed optimal degradation of DEHP at a pH of 6.0. researchgate.net Another study on an Acinetobacter sp. found that degradation was significantly lower under acidic conditions (pH 3-5) compared to neutral and alkaline conditions (pH 6-9). ntua.gr Gordonia sp. YC-JH1 demonstrated excellent degradation performance in a wide pH range of 5.0 to 12.0, with an optimum at pH 10.0. nih.gov

Temperature: The rate of biodegradation is also temperature-dependent, with optimal temperatures generally in the mesophilic range. The aforementioned Acinetobacter sp. had an optimal degradation temperature of 30°C. ntua.gr Similarly, the optimal temperature for the Gordonia-led consortium was 30°C. researchgate.net Gordonia sp. YC-JH1 showed a broad optimal temperature range of 20-50°C, with the best performance at 40°C. nih.gov Lower temperatures can considerably slow down the degradation process. mst.dk

Salinity: Salinity can also affect biodegradation. The halotolerant bacterial consortium mentioned earlier could degrade over 91% of DEHP in salt concentrations ranging from 0-3%. researchgate.net Gordonia sp. YC-JH1 could tolerate NaCl concentrations up to 8%. nih.gov

Table 1: Factors Influencing Microbial Biodegradation of Phthalates

| Factor | Optimal Range/Condition | Reference |

|---|---|---|

| pH | 6.0 - 10.0 | researchgate.netntua.grnih.gov |

| Temperature | 30°C - 40°C | researchgate.netntua.grnih.gov |

| Salinity | 0 - 8% NaCl | researchgate.netnih.gov |

Abiotic Degradation Processes

While microbial degradation is a major pathway, abiotic processes also contribute to the transformation of this compound in the environment.

Photodegradation, or photolysis, is the breakdown of compounds by light. In the atmosphere, the estimated photodegradation half-life for diisodecyl phthalate (DIDP), a compound structurally similar to DIHxP, is about 0.2 days. mst.dk However, in aquatic environments, direct photodegradation is generally considered to be insignificant. mst.dk

Photodegradation can proceed through direct photolysis, where the molecule absorbs light and undergoes a transformation, or indirect photolysis, which involves photosensitizers. researchgate.net Studies on various phthalates have shown that they can be degraded by UV irradiation. researchgate.net The degradation products of photocatalytic oxidation of DEHP include phthalates with shorter side chains and phthalic anhydride (B1165640). nih.gov The photodegradation of DEHP can also lead to the formation of phthalic acid and benzoic acid, which are eventually mineralized to CO₂ and H₂O. mdpi.com

Hydrolysis in Aqueous Environments

Hydrolysis is a key abiotic degradation pathway for phthalate esters in aqueous environments. This chemical process involves the cleavage of the ester bonds by reaction with water, leading to the formation of the corresponding monoester and alcohol, and subsequently, phthalic acid. For this compound (DIHP), this process is generally considered to be slow under typical environmental conditions.

The hydrolysis of phthalate esters occurs in two successive steps. In the first step, one of the ester linkages is hydrolyzed to form a mono-isohexyl phthalate and one molecule of isohexyl alcohol. The second, and typically slower, step involves the hydrolysis of the remaining ester bond in the monoester to yield phthalic acid and a second molecule of isohexyl alcohol. researchgate.net

The rate of hydrolysis is significantly influenced by pH and temperature. researchgate.net Generally, the reaction is slow at neutral pH but accelerates under either acidic or, more significantly, alkaline (base-catalyzed) conditions. researchgate.netcanada.ca

While specific experimental hydrolysis data for this compound are limited, the behavior can be inferred from its structural analogues, such as its linear isomer Di-n-hexyl phthalate (DnHP) and other medium- to long-chain phthalates. Abiotic degradation processes, including hydrolysis, are generally slow for medium-chain phthalates. canada.canih.gov For instance, the estimated hydrolysis half-life for Di-n-hexyl phthalate at a neutral pH of 7 is approximately 3.4 years. wikipedia.org This indicates that hydrolysis is not a significant degradation route for these compounds under standard environmental conditions. wikipedia.org However, the rate increases in alkaline environments, with the estimated half-life for DnHP decreasing to 130 days at pH 8. wikipedia.org This trend is consistent across similar phthalate esters, highlighting the importance of pH in determining the environmental persistence of these compounds with respect to abiotic hydrolysis.

The table below presents estimated hydrolysis half-lives for several phthalates structurally analogous to this compound, illustrating the effect of pH on the degradation rate.

Estimated Hydrolysis Half-Lives of Selected Phthalates at 25°C

| Compound | pH 7 | pH 8 |

|---|---|---|

| Di-n-hexyl phthalate | 3.4 years | 130 days |

| Diisodecyl phthalate (DIDP) | 3.4 years | 130 days |

| Diisononyl phthalate (DINP) | 4.2 years | 152 days |

This table is populated with data from structurally similar compounds to provide an estimate of the expected behavior of this compound. Data sourced from wikipedia.org.

Human Exposure Pathways and Biomonitoring of Diisohexyl Phthalate

General Population Exposure Routes

Comprehensive data on the exposure of the general population to Diisohexyl phthalate (B1215562) is largely unavailable. While the routes of exposure to phthalates, in general, are well-established, specific research quantifying the presence and intake of DIHP is lacking.

Inhalation of Indoor Air and Dust

Similarly, there is a lack of studies measuring the concentration of Diisohexyl phthalate in indoor air or household dust. While inhalation of contaminated air and ingestion of dust are recognized as significant exposure pathways for many phthalates, the contribution of these routes to this compound exposure remains unquantified.

Dermal Absorption and Personal Care Products

Information regarding the dermal absorption of this compound is limited. A hazard assessment report from the Australian Industrial Chemicals Introduction Scheme (AICIS) indicates that there is no specific data on the toxicokinetics or dermal toxicity of DIHP. The report does cite one human study where undiluted this compound was included in a Human Repeated Insult Patch Test (HRIPT) involving 104 participants. The results showed no evidence of skin irritation or sensitization from exposure to DIHP under the test conditions. However, there is no available information on the presence of this compound in personal care products or specific data on its rate of dermal absorption. Due to the lack of direct data, the AICIS report relies on information from structurally similar phthalates to estimate its potential effects.

Occupational Exposure Assessments

Data on the occupational exposure to this compound is also exceedingly limited.

Exposure in Manufacturing and Industrial Settings

The AICIS report notes that limited information is available on the use of this compound. In Australia, it is imported for use in auto transmission lubricants. The report also mentions that commercial blends of DIHP may contain up to 25% of another phthalate, di-n-hexyl phthalate (DnHP). There are no specific studies available that have measured the concentration of this compound in the air of manufacturing or industrial environments, and no occupational exposure limits (OELs) have been established specifically for this compound.

Biomonitoring of Occupational Exposure Levels

Consistent with the lack of exposure data, there is no information available on the biomonitoring of this compound in occupationally exposed individuals. There are no established biological exposure indices or data from studies measuring DIHP or its metabolites in the urine or blood of workers.

Human Biomonitoring Methodologies and Findings

Detection of this compound Metabolites in Biological Fluids (e.g., Urine, Blood Plasma, Breast Milk)

The detection of phthalate metabolites in human biological fluids is the primary method for assessing exposure. Urine is the most common matrix for phthalate biomonitoring due to the relatively high concentration of metabolites and non-invasive collection methods nih.govnih.gov. Phthalate metabolites are also detectable in blood plasma and breast milk, though generally at lower concentrations than in urine nih.govresearchgate.netresearchgate.net.

For this compound specifically, there is a significant lack of published research detailing the detection of its metabolites in human biological samples. While analytical methods have been developed for the simultaneous measurement of numerous phthalate metabolites in urine, specific metabolites of DIHP are not typically included in these panels nih.govrsc.org.

Given the absence of direct data for DIHP, insights can be drawn from its structural analogue, Di-n-hexyl phthalate (DnHP). It is expected that DIHP, like other phthalates, is hydrolyzed to its monoester, Mono-isohexyl phthalate (MIHP), which would be the primary metabolite. Further oxidative metabolites are also likely formed.

General Presence of Phthalate Metabolites in Different Biological Fluids:

| Biological Fluid | General Findings for Phthalates | Specific Data for this compound |

| Urine | Preferred matrix; contains the highest concentrations of a wide range of phthalate metabolites. nih.govnih.gov | No specific data available. |

| Blood Plasma | Lower concentrations of metabolites compared to urine; may also contain the parent phthalate. | No specific data available. |

| Breast Milk | Contains both parent phthalates and their monoester metabolites, generally at low concentrations. researchgate.netresearchgate.net Represents a potential exposure route for infants. researchgate.netresearchgate.net | No specific data available. |

Toxicokinetics and Metabolite Excretion Profiles

Detailed toxicokinetic data for this compound in humans is currently unavailable . However, based on its structural similarity to other C6 phthalates, such as Di-n-hexyl phthalate (DnHP), and the general toxicokinetic profile of phthalates, a likely pathway can be inferred industrialchemicals.gov.au.

Phthalates are generally characterized by rapid absorption, metabolism, and excretion nih.gov. Following ingestion, the primary route of exposure for most phthalates, they are quickly hydrolyzed to their corresponding monoesters in the gastrointestinal tract nih.gov. These monoesters are the primary metabolites and are considered the biologically active forms for some phthalates. The monoesters can then be absorbed into the bloodstream and undergo further metabolism, primarily in the liver, through oxidation of the alkyl side chain nih.gov. These oxidative metabolites, along with the monoester, can be conjugated with glucuronic acid to increase their water solubility and facilitate their elimination from the body, primarily through urine nih.gov. The half-life of most phthalates in the body is short, typically less than 24 hours nih.gov.

For DIHP, it is anticipated that it would be rapidly metabolized to Mono-isohexyl phthalate (MIHP). MIHP would then likely undergo further oxidation to produce hydroxylated and carboxylated metabolites, which would be excreted in the urine. The specific excretion profile and half-life of DIHP in humans have not been determined.

Inferred Toxicokinetic Profile of this compound:

| Toxicokinetic Parameter | Inferred Profile for this compound (based on general phthalate data and DnHP) |

| Absorption | Likely to be rapidly absorbed from the gastrointestinal tract as its monoester, Mono-isohexyl phthalate (MIHP). industrialchemicals.gov.au |

| Metabolism | Initial hydrolysis to MIHP, followed by oxidative metabolism of the isohexyl side chain to form more polar metabolites. nih.gov |

| Distribution | Expected to be distributed throughout the body, with potential for some partitioning into fatty tissues, although significant bioaccumulation is not expected for phthalates. nih.gov |

| Excretion | Primarily excreted in the urine as the monoester and its oxidative metabolites, likely in conjugated form (glucuronides). industrialchemicals.gov.au |

| Half-life | Expected to be short, likely in the range of several hours to one day, consistent with other phthalates. nih.gov |

Correlation between Exposure Sources and Biomonitoring Data

Establishing a clear correlation between specific exposure sources and biomonitoring data is a key aspect of understanding human exposure to chemicals. For many phthalates, diet is a major source of exposure, with additional contributions from personal care products, indoor dust, and building materials nih.gov.

Due to the lack of biomonitoring data for this compound, no studies have been conducted to correlate its metabolite levels with potential exposure sources. General studies on phthalates have shown that dietary intake is a significant pathway, particularly for higher molecular weight phthalates. For lower to mid-molecular-weight phthalates, dermal exposure from personal care products and inhalation of indoor air can also be important routes.

Exposure Levels in Vulnerable Populations (e.g., Infants, Children, Pregnant Women)

Vulnerable populations such as infants, children, and pregnant women are of particular concern for phthalate exposure due to their developing organ systems and, in the case of children, higher exposure on a body weight basis. Numerous studies have documented the exposure of these populations to a range of phthalates, often finding higher exposure levels in children compared to adults nih.govepa.gov. Exposure during critical windows of development, such as pregnancy and early infancy, is of high interest to researchers nih.govnih.gov. Phthalate metabolites have been detected in the urine of pregnant women, in amniotic fluid, and in the urine of infants, indicating that exposure begins in utero and continues after birth nih.govresearchgate.netnih.gov.

There is currently no specific data available on the exposure levels of this compound in vulnerable populations. Biomonitoring studies in pregnant women and children have typically focused on more common phthalates like DEHP, DBP, and DEP epa.govnih.govnih.gov. Therefore, the extent of DIHP exposure to infants, children, and pregnant women remains uncharacterized.

Toxicological Research of Diisohexyl Phthalate and Analogue Phthalates

Endocrine Disrupting Mechanisms and Effects

The endocrine-disrupting properties of phthalates are a primary concern, with numerous studies demonstrating their ability to interfere with hormone synthesis and action, leading to a variety of adverse outcomes. frontiersin.orgendocrine.org These chemicals can mimic or block natural hormones, disrupting processes crucial for reproductive function and development. endocrine.org

Phthalate (B1215562) esters are known to disrupt the synthesis of steroid hormones by targeting key genes and enzymes in the steroidogenic pathway. nih.govoup.com A primary effect observed in animal studies is the suppression of fetal testicular testosterone (B1683101) production. nih.gov This occurs through the reduced mRNA expression of steroidogenic genes. nih.gov For example, the well-studied analogue DEHP has been shown to decrease serum estradiol (B170435) levels in adult female rats. nih.gov Its active metabolite, mono(2-ethylhexyl) phthalate (MEHP), directly inhibits steroidogenesis by reducing the levels of steroidogenic enzymes. frontiersin.org

Exposure to certain phthalates has been linked to altered levels of key reproductive hormones. Human studies have correlated phthalate exposure with decreased plasma testosterone levels. mdpi.com In experimental models, DEHP and other phthalates disrupt the production of essential hormones like 17β-estradiol and testosterone. oup.com This disruption can lead to functional consequences, such as the inhibition of ovulation. nih.gov

| Phthalate/Analogue | Effect on Hormone Levels/Steroidogenesis | Supporting Findings |

|---|---|---|

| Phthalate Esters (General) | Decrease fetal testis testosterone production | Reduce the expression of steroidogenic genes by decreasing mRNA expression. nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Decreased serum estradiol levels | Observed in adult, cycling rats. nih.gov |

| Mono(2-ethylhexyl) phthalate (MEHP) | Inhibits steroidogenesis | Reduces the level of steroidogenic enzymes. frontiersin.org |

| Phthalates (General Human Exposure) | Decreased plasma testosterone levels | Correlated in human population studies. mdpi.com |

The mechanisms by which phthalates exert their endocrine-disrupting effects often involve direct interaction with nuclear receptors. In vitro studies on DIHP have produced conflicting results regarding its antagonistic activity on human androgen receptors. industrialchemicals.gov.au However, other research suggests that DIHP or an isomeric mixture of it demonstrates both human estrogen receptor α-agonistic (activating) activity and androgen receptor-antagonistic (blocking) activities. industrialchemicals.gov.au Despite these in vitro findings, the same study noted that DIHP did not produce corresponding physiological effects in vivo, such as an increase in uterine weight. industrialchemicals.gov.au

The active metabolite of DEHP, MEHP, is known to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. nih.gov This activation is hypothesized to be the mechanism through which MEHP suppresses aromatase, a key enzyme in estrogen synthesis, within ovarian granulosa cells. nih.gov This interaction ultimately leads to reduced estradiol production. nih.gov The ability of various phthalate analogues to bind to and modulate the activity of these critical receptors is a key component of their endocrine-disrupting action. mdpi.com

Exposure to certain anti-androgenic phthalates during critical developmental windows can lead to a collection of male reproductive malformations collectively termed 'phthalate syndrome'. nih.gov While not all phthalates induce this syndrome, transitional phthalates like DBP and DEHP are strongly associated with it. industrialchemicals.gov.au Given its structural similarities, DIHP is also considered likely to cause similar adverse effects. industrialchemicals.gov.au

The syndrome in animal models is characterized by a range of developmental issues, including hypospadias (an abnormal positioning of the urethral opening) and cryptorchidism (undescended testes). ksdb.org These effects are a direct consequence of the phthalates' anti-androgenic activity, which disrupts the normal development of the male reproductive tract. nih.gov

Reproductive and Developmental Toxicity Studies

The disruption of endocrine pathways by diisohexyl phthalate and its analogues translates into significant reproductive and developmental toxicity, affecting both male and female systems. These chemicals are considered reprotoxic, with effects observed in animals following exposure during sensitive periods like gestation and infancy. cpsc.govnih.gov

The male reproductive system is a primary target for phthalate toxicity. canada.ca Exposure to compounds like DEHP and DBP during gestation is known to cause adverse effects on the development of the male reproductive system in rats. canada.ca These effects include testicular abnormalities and impaired sperm production. nih.govnih.gov Phthalates can disrupt the normal function of Sertoli cells in the testes, which are crucial for spermatogenesis. canada.ca

A key indicator of anti-androgenic effects during development is a reduction in the anogenital distance (AGD), the distance between the anus and the genitals. canada.ca A decreased AGD in male rat offspring following prenatal phthalate exposure is a well-documented finding and is predictive of other reproductive tract malformations in adulthood. ksdb.orgcanada.ca While specific studies on DIHP are scarce, its close analogue, di-n-heptyl phthalate (DnHP), has been shown to cause developmental toxicity, and it is expected that DIHP would induce similar effects. industrialchemicals.gov.aucpsc.gov

| Phthalate/Analogue | Male Reproductive System Impact | Specific Finding |

|---|---|---|

| DEHP, DBP | Adverse reproductive system development | Causes effects in male rats following gestational exposure. canada.ca |

| Phthalates (General) | Reduced Anogenital Distance (AGD) | A well-studied parameter indicating anti-androgenic effects in newborn male rats. canada.ca |

| DEHP, DnPP, DnPeP | Reproductive tract malformations | Includes hypospadias and cryptorchidism in male rat progeny. ksdb.org |

| DiHP | Changes in reproductive parameters | Associated with changes in reproductive organ weights and sperm production in animal studies. cpsc.gov |

The female reproductive system is also susceptible to the toxic effects of phthalates. nih.gov Exposure to DEHP in animal models can disrupt ovarian function, leading to prolonged estrous cycles, an increase in the number of atretic (degenerating) follicles, and anovulation (a lack of ovulation). frontiersin.orgnih.gov These effects are often linked to the suppression of estradiol production by the ovaries. nih.gov

Developmental exposure can also have lasting consequences. Prenatal phthalate exposure may lead to multigenerational effects, including an increased number of cystic ovaries in F1 and F2 generation females and fertility complications. nih.gov Furthermore, human epidemiological studies have linked phthalate exposure to precocious puberty and endometriosis. mdpi.com A close analogue of DIHP, DnHP, is known to cause fertility effects in both sexes of rodent species, suggesting a similar potential for DIHP. industrialchemicals.gov.au

Developmental Neurotoxicity and Neurobehavioral Impairment

There are currently no specific studies on the developmental neurotoxicity of this compound. umweltprobenbank.de However, extensive research on analogue compounds, particularly di(2-ethylhexyl) phthalate (DEHP), indicates a strong potential for adverse neurodevelopmental outcomes. Phthalates are recognized as "neuroendocrine disruptors" that can interfere with the intricate signaling required for proper brain development, especially during vulnerable periods like gestation and early life. fishersci.ca

Prenatal exposure to phthalates is associated with a range of neurobehavioral issues in children, including hyperactivity, emotional problems, and deficits in cognitive and psychomotor development. fishersci.cafishersci.co.ukfishersci.ca Epidemiological studies have linked maternal phthalate levels to an increased risk of attention-deficit/hyperactivity disorder (ADHD) and behaviors associated with autism spectrum disorder. fishersci.co.ukfishersci.ca

Animal studies provide further evidence of these effects. Perinatal exposure to DEHP in rodents has been shown to:

Impair brain growth and induce neurodegeneration. fishersci.co.uk

Cause memory loss and learning disabilities by altering the expression of genes crucial for neuronal proliferation and function. fishersci.co.ukwikipedia.org

Disrupt thyroid hormone signaling, which is essential for neuronal differentiation and maturation. thegoodscentscompany.comwikipedia.org

Increase apoptosis (programmed cell death) in the developing neocortex and hippocampus. nih.gov

The ability of phthalates like DEHP and their metabolites to cross the placental and blood-brain barriers allows for direct impact on the developing fetal brain. fishersci.co.ukwikipedia.org This exposure during critical windows of brain growth can lead to irreversible damage to the nervous system. fishersci.co.ukwikipedia.org

Table 1: Summary of Research on Developmental Neurotoxicity of Phthalate Analogues

| Phthalate Analogue | Study Type/Model | Key Findings | Reference(s) |

|---|---|---|---|

| DEHP | Human (Epidemiological) | Associated with hyperactivity, cognitive impairments, and ADHD in children following prenatal exposure. | fishersci.co.ukfishersci.ca |

| DEHP, DBP | Rodent (In Vivo) | Impaired brain growth, neurodegeneration, memory deficits, and increased neuronal apoptosis in offspring. | fishersci.co.uknih.gov |

| DEHP | Rodent (In Vivo) | Disrupted thyroid hormone signaling, a critical component of neurodevelopment. | thegoodscentscompany.comwikipedia.org |

| Phthalates (General) | Review | Identified as neuroendocrine disruptors that can interfere with neuronal proliferation, migration, and differentiation. | fishersci.cathegoodscentscompany.com |

Cross-Generational and Transgenerational Effects

Emerging research indicates that the neurobehavioral and reproductive effects of phthalate exposure may not be limited to the directly exposed individual but can extend to subsequent generations. These cross-generational (affecting the F1 and F2 generations) and transgenerational (affecting the F3 generation and beyond) effects are thought to be mediated by epigenetic mechanisms, where the chemical alters how genes are expressed without changing the DNA sequence itself. wikipedia.orgumweltprobenbank.deumweltprobenbank.de

Studies on DEHP have demonstrated:

Direct and Generational Behavioral Changes: Perinatal exposure to DEHP in mice resulted in altered social and anxiety-like behaviors in the first-generation (F1) offspring. umweltprobenbank.deiarc.fr Intriguingly, some of these behavioral changes were reversed in the third-generation (F3) mice, suggesting complex, non-linear inheritance patterns. umweltprobenbank.deiarc.fr Other studies have found that transgenerational DEHP exposure alters anxiety-like behavior in adult F3 mice. massbank.eu

Epigenetic Inheritance: The persistence of these effects across generations strongly points to germline (sperm or egg) modifications. umweltprobenbank.de Prenatal DEHP exposure has been shown to cause heritable changes in DNA methylation in the germ cells of exposed animals. umweltprobenbank.deumweltprobenbank.defishersci.ca These epigenetic marks can be passed down, influencing health and development in unexposed descendants. umweltprobenbank.defishersci.ca

Reproductive Consequences: Prenatal DEHP exposure has been linked to reproductive issues, such as altered anogenital distance and impaired sperm function, that persist into the F3 generation in rats. umweltprobenbank.defishersci.ca Multigenerational effects on female reproduction, including changes in uterine histology, have also been observed. thegoodscentscompany.com

These findings suggest that developmental exposure to certain phthalates could have lasting consequences on the neurobehavioral and reproductive health of future generations. umweltprobenbank.deumweltprobenbank.defishersci.ca

Organ-Specific Toxicity (Excluding Reproductive/Developmental)

While much of the focus on phthalate toxicity has been on reproductive and developmental effects, evidence indicates that other organ systems are also targets. For this compound, it is expected that liver and kidney effects may occur, primarily based on data from analogue phthalates. umweltprobenbank.de

Hepatic Effects

The liver is a primary target organ for toxicity for most phthalate esters. fishersci.cafishersci.ca

Di(2-ethylhexyl) phthalate (DEHP): Exposure to DEHP is known to cause increases in liver weight and induce various morphological and biochemical changes. fishersci.ca

Analogue Phthalates: Studies on other transitional phthalates show similar outcomes. Diisoheptyl phthalate (DIHpP) and Diisodecyl phthalate (DIDP) have been observed to cause increased liver weight and cellular changes like hepatocellular hypertrophy in rodents. service.gov.ukatamankimya.com A common mechanism for these hepatic effects is the proliferation of peroxisomes, which are organelles involved in metabolic processes. service.gov.uk

Table 2: Summary of Research on Hepatic Effects of Phthalate Analogues

| Phthalate Analogue | Study Type/Model | Key Findings | Reference(s) |

|---|---|---|---|

| DEHP | Review | Causes increased liver weight, morphological and biochemical alterations. | fishersci.ca |

| Diisoheptyl Phthalate (DIHpP) | Rodent (In Vivo) | Increased liver weight and hepatocyte enlargement. | service.gov.uk |

| Diisodecyl Phthalate (DIDP) | Rodent (In Vivo) | Increased liver weights and dose-dependent hepatocellular hypertrophy. | atamankimya.com |

| Transitional Phthalates | Review | Liver is a primary target organ, with effects often linked to peroxisome proliferation. | fishersci.caservice.gov.uk |

Renal Effects

The kidneys are another organ system susceptible to phthalate-induced toxicity. umweltprobenbank.de

Di(2-ethylhexyl) phthalate (DEHP): Chronic exposure to DEHP in animal models has resulted in a higher incidence of focal kidney cysts and a significant decrease in kidney function. guidetopharmacology.org

Analogue Phthalates: Similar to hepatic effects, other phthalate analogues have demonstrated renal toxicity. Both DIHpP and DIDP caused increased kidney weights and, in the case of DIHpP, pathological changes in the kidneys of rats. service.gov.ukatamankimya.comumweltprobenbank.de

Neurological Effects (e.g., Oxidative Stress, Neuronal Function)

Beyond developmental neurotoxicity, phthalates can exert direct neurological effects in adults, with oxidative stress being a key mechanism. fishersci.co.ukwikipedia.org Oxidative stress occurs when there is an imbalance between the production of damaging reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants.

DEHP-Induced Oxidative Stress: DEHP exposure has been shown to increase the production of oxidative products while inhibiting protective antioxidant enzymes in brain tissue. fishersci.co.ukwikipedia.org This can lead to pathological damage in critical brain regions like the cerebral cortex and hippocampus. wikipedia.org Studies in the nematode C. elegans also confirm that DEHP and other phthalates induce neurotoxicity and behavioral defects by causing significant oxidative stress. fishersci.ca

Neuronal Function Disruption: DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), can disrupt major neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic pathways, which are fundamental for cognitive function, behavior, and motor control. wikidata.org This disruption can contribute to neuroinflammation and neurodegeneration. wikipedia.orgwikidata.org

Immunological Effects

The immune system is also a target of phthalate toxicity. nih.gov As endocrine disruptors, phthalates can interfere with the complex hormonal networks that regulate immune responses.

DEHP and Immune Dysregulation: Studies have shown that DEHP can promote a pro-inflammatory state by increasing the secretion of inflammatory cytokines from immune cells like macrophages. nih.gov Conversely, other research indicates that DEHP exposure can be immunosuppressive, showing a reduction in the absolute numbers of peripheral white blood cells (lymphocytes, monocytes, and neutrophils) in mice. thegoodscentscompany.com This immunosuppression was shown to worsen the outcomes of acute infection in animal models. thegoodscentscompany.com

Effects on Immune Cells: Phthalates can alter the function and differentiation of various immune cells. DEHP has been found to affect the maturation of dendritic cells, which are critical for initiating adaptive immune responses. nih.govuni.lu

Other Phthalate Analogues: Limited evidence suggests that other analogues, such as Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP), might also have effects on the immune system. thegoodscentscompany.com

Metabolic Effects (e.g., Insulin (B600854) Resistance, Obesity)

While direct research on the metabolic effects of this compound (DIHP) is limited, the broader class of phthalates, which are structurally analogous, has been investigated for connections to metabolic disorders such as obesity and insulin resistance. fishersci.nl Human epidemiological studies have increasingly pointed toward a correlation between exposure to various phthalates and adverse metabolic outcomes. wikidata.org

Several studies have found associations between urinary concentrations of phthalate metabolites and markers of metabolic disruption. For instance, metabolites of Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Diisobutyl phthalate (DIBP), and Benzyl (B1604629) butyl phthalate (BBP) have been linked to an increased risk of insulin resistance. wikidata.orgfishersci.ca A systematic review of human epidemiological evidence concluded that the evidence for an association between DEHP, DBP, and DIBP exposure and insulin resistance is moderate. wikidata.org For Diisononyl phthalate (DINP) and BBP, the evidence was considered slight. wikidata.orgfishersci.ca

The mechanisms underlying these effects are thought to involve the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which is a key regulator of adipogenesis (fat cell development). fishersci.nl The activation of these receptors by certain phthalates can promote adipocyte differentiation and lipid accumulation. fishersci.nl For example, mono-(2-ethylhexyl)-phthalate (MEHP), a metabolite of DEHP, and monobenzyl-phthalate (MBzP), a metabolite of BBP, have been shown to activate PPAR-α and PPAR-γ in cell cultures, leading to fatty acid oxidation and adipocyte differentiation. fishersci.nl Furthermore, some phthalates are believed to induce oxidative stress, which can disrupt glucose and lipid metabolism, contributing to insulin resistance.

Studies using data from the National Health and Nutrition Examination Survey (NHANES) have correlated certain phthalate metabolites with increased waist circumference and insulin resistance in adult men. Other research has also linked phthalate exposure to impaired pancreatic β-cell function, which is crucial for insulin production. Although these findings highlight a potential role for the phthalate class of compounds in metabolic diseases, further research is needed to determine the specific effects of this compound.

Carcinogenicity and Genotoxicity Assessment

The assessment of this compound's (DIHP) potential to cause cancer or genetic damage is constrained by a lack of specific long-term studies. No dedicated carcinogenicity studies for DIHP were available for review. Consequently, its carcinogenic potential cannot be definitively determined. Extrapolation from other phthalates is also considered difficult due to insufficient testing across the class.

For comparison, analogue phthalates have undergone more extensive testing. Di(2-ethylhexyl) phthalate (DEHP) is known to be a hepatocarcinogen in rodents, an effect linked to peroxisome proliferation, but there is currently insufficient evidence to classify it as a human carcinogen. Butyl benzyl phthalate (BBP) has been classified by the U.S. Environmental Protection Agency (EPA) as a "possible human carcinogen," while the International Agency for Research on Cancer (IARC) places it in Group 3, "Not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in animals.

In Vitro and In Vivo Genotoxicity Studies

Specific genotoxicity data for this compound (DIHP) is sparse. No in vitro studies on bacterial or mammalian cell mutation have been conducted. However, in one available in vivo study, DIHP tested negative in a mouse micronucleus assay, which assesses for chromosomal damage.

Data from structurally similar phthalates provide additional context. The analogue Di-n-hexyl phthalate (DnHP) was found to be negative in bacterial mutagenicity tests (Ames test). However, no in vitro cytogenetic or mammalian mutation studies, nor other in vivo genotoxicity studies, were conducted on DnHP. The collective evidence, though incomplete, points towards a low potential for genotoxicity for DIHP and its close analogues.

| Compound | Assay Type | Test System | Metabolic Activation | Result | Reference |

| This compound (DIHP) | In Vivo Micronucleus Assay | Mouse | N/A | Negative | , |

| Di-n-hexyl phthalate (DnHP) | In Vitro Bacterial Mutagenicity | S. typhimurium | With and without | Negative | , |

Epidemiological Studies on Cancer Risk

There are no epidemiological studies that have specifically investigated the association between exposure to this compound (DIHP) and cancer risk in human populations. Research in this area has focused on more widely used analogue phthalates, but the results have been inconsistent.

The body of epidemiological evidence regarding phthalates and human cancer risk remains inconclusive, and more research is required to clarify any potential associations, particularly for less-studied compounds like DIHP.

Regulatory Science and Risk Assessment of Diisohexyl Phthalate

Regulatory Frameworks and Restrictions (International and Regional)

The regulation of diisohexyl phthalate (B1215562) (DIHP) has seen increasing stringency, primarily in Europe, due to its classification regarding reproductive toxicity.

In the European Union , DIHP is identified as a Substance of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.euineris.fr On January 16, 2020, it was added to the candidate list for authorisation due to its classification as "Toxic for Reproduction (Article 57 (c))". ineris.frchemsafetypro.com This inclusion triggers legal obligations for companies. Suppliers of articles containing DIHP in a concentration above 0.1% weight by weight (w/w) must provide safety information to their customers and consumers upon request. ineris.frsgs.com Furthermore, EU and EEA importers or producers of articles containing DIHP above this concentration and in quantities over one tonne per year are required to notify the European Chemicals Agency (ECHA). chemsafetypro.comsgs.com While DIHP has not been produced in Europe since 2010 and is unlikely to be imported, its presence on the SVHC list ensures strict monitoring. ineris.fr

Following Brexit, the United Kingdom has mirrored the EU's stance. DIHP was included in the UK candidate list on January 1, 2021. actagroup.com The UK Health and Safety Executive (HSE) has since recommended the inclusion of DIHP in Annex 14 of UK REACH, the authorisation list. govdelivery.comhse.gov.ukiaeg.com This step, if finalized, would mean that placing DIHP on the market or its use would require specific authorisation. The recommendation is based on its classification as toxic for reproduction, category 1B. actagroup.com

Globally, regulations for phthalates vary. While specific regulations for DIHP are less common outside of Europe, many countries have restrictions on other phthalates in consumer products, particularly toys and childcare articles. researchgate.netwikipedia.org For instance, the United States Consumer Product Safety Improvement Act (CPSIA) restricts the use of several phthalates in children's toys and childcare articles to a maximum of 0.1% by weight. compliancegate.comqima.com While DIHP is not explicitly listed in some of these broader regulations, the overarching concern about phthalates' health effects informs the regulatory landscape. epa.gov In Australia , a health hazard assessment was conducted, but as of the 2008 report, no international assessment report was available, and the review relied on limited data and read-across from similar phthalates. industrialchemicals.gov.au

Interactive Table: Key Regulatory Information for Diisohexyl Phthalate

| Jurisdiction | Regulation/Body | Status | Key Requirement/Restriction |

|---|---|---|---|

| European Union | REACH (ECHA) | Substance of Very High Concern (SVHC) | Communication obligations for articles >0.1% w/w. ineris.frsgs.com |

| United Kingdom | UK REACH (HSE) | Recommended for Authorisation List (Annex 14) | Potential future requirement for specific authorisation for use. govdelivery.comhse.gov.uk |

| United States | CPSC | DIHP is listed for restriction under 16 CFR Part 1307. | Prohibition of children's toys and childcare articles containing more than 0.1% of DHEXP (this compound). compliancegate.com |

| Australia | AICIS | Hazard Assessment Conducted | Limited specific data; relies on read-across from other phthalates. industrialchemicals.gov.au |

Risk Assessment Methodologies and Challenges

The risk assessment of this compound is characterized by significant data gaps, necessitating the use of alternative methodologies such as read-across and cumulative assessment approaches.

Specific dose-response studies for this compound are scarce. industrialchemicals.gov.au Consequently, risk assessors often rely on data from structurally similar phthalates, such as di-n-hexyl phthalate (DnHP), to extrapolate potential toxicity. industrialchemicals.gov.auindustrialchemicals.gov.au Commercial DIHP mixtures can contain up to 25% DnHP. nih.govresearchgate.net The "phthalate syndrome," a collection of male reproductive developmental effects observed in rats, is a key consideration. nih.gov

For the phthalate syndrome, rather than analyzing each endpoint separately, an ordinal dose-response modeling approach has been proposed. nih.gov This method improves upon traditional dichotomous modeling by categorizing the various endpoints into ordinal levels based on severity, which allows for the estimation of a benchmark dose for each level of effect. nih.gov This can lead to more consistent benchmark dose estimates with lower variability. nih.gov However, the lack of robust, long-term, and reproductive toxicity studies specifically on DIHP means that establishing definitive no-observed-adverse-effect-levels (NOAELs) or lowest-observed-adverse-effect-levels (LOAELs) is challenging. industrialchemicals.gov.au

Humans are exposed to a mixture of various phthalates from multiple sources, not just DIHP in isolation. acs.org This reality has led to a scientific consensus that cumulative risk assessment (CRA) is necessary for this class of chemicals. acs.orgnih.gov Phthalates, including DIHP, that cause similar antiandrogenic effects are considered to act in a dose-additive manner. nih.govcpsc.gov

The Hazard Index (HI) approach is a common tool used in cumulative risk assessment. nih.govcanada.ca This method involves calculating the ratio of the estimated daily intake of a substance to its tolerable daily intake (TDI) or reference dose (RfD). The resulting ratios for multiple phthalates are then summed. An HI exceeding 1.0 suggests a potential for adverse health effects. nih.govheudorf.org Studies have demonstrated that for mixtures of antiandrogenic chemicals, including various phthalates, the combined effect can be predicted with reasonable accuracy by assuming dose addition. nih.govcpsc.gov The National Academy of Sciences (NAS) has recommended that the U.S. Environmental Protection Agency (EPA) conduct cumulative risk assessments for phthalates that inhibit fetal testosterone (B1683101) production. nih.gov

The risk assessment for DIHP is fraught with uncertainty, primarily due to a significant lack of empirical data. industrialchemicals.gov.au Key data gaps identified in assessments include:

No repeat-dose or long-term studies: There is a lack of information on the effects of repeated or chronic exposure, including carcinogenicity. industrialchemicals.gov.au

No mammalian reproductive or developmental toxicity studies: Direct studies on the effects of DIHP on reproduction and development in mammals are not available. industrialchemicals.gov.au

Limited toxicokinetic data: While it's assumed DIHP is absorbed and excreted similarly to other transitional phthalates, specific data is missing. industrialchemicals.gov.au

Inadequate acute inhalation toxicity data: This is considered a data gap. cpsc.gov

To account for these data gaps, risk assessments employ uncertainty factors (also known as safety factors). europa.eu These factors are applied to points of departure (like a NOAEL from an animal study) to derive a safe exposure level for humans, such as a TDI. The use of read-across from analogues like DnHP introduces another layer of uncertainty, as there can be differences in potency and metabolism between isomers. industrialchemicals.gov.aucanada.ca The lack of comprehensive data on human exposure to DIHP specifically further complicates risk characterization. researchgate.net

Public Health Implications and Policy Recommendations

The primary public health implication of this compound stems from its classification as a reproductive toxicant. ineris.frchemsafetypro.com Phthalates as a group are considered endocrine disruptors, with the potential to interfere with hormonal systems, which is particularly concerning for the development of the fetus and children. nih.govciel.org Exposure to certain phthalates has been associated with "phthalate syndrome," which includes a range of male reproductive tract malformations. nih.govciel.org

The policy recommendations are a direct consequence of these health concerns and the identified data gaps. The actions taken by European regulatory bodies exemplify a precautionary approach.

Inclusion in SVHC List: The identification of DIHP as an SVHC by ECHA serves to increase transparency in the supply chain and encourages substitution with safer alternatives. ineris.fr It places the onus on industry to manage the risks and provide information on the safe use of products containing the substance. chemsafetypro.comsgs.com

Recommendation for Authorisation: The move by the UK's HSE to recommend DIHP for the Authorisation List is a stronger policy measure. govdelivery.com If adopted, it would severely restrict its use, permitting it only for specific, approved applications where no suitable alternatives exist and the socioeconomic benefits outweigh the risks.

Cumulative Risk Assessment: There is a strong push from scientific bodies for regulatory agencies to adopt cumulative risk assessment for all phthalates with antiandrogenic properties. acs.orgnih.gov This reflects the understanding that assessing these chemicals one by one may not be protective of public health.

Addressing Data Gaps: The lack of data for DIHP highlights the need for policies that mandate the generation of more comprehensive toxicological data for chemicals in commerce to allow for more robust risk assessments. industrialchemicals.gov.au

These regulatory and scientific recommendations aim to minimize public exposure to DIHP and other harmful phthalates, thereby protecting public health, especially that of vulnerable populations like children and pregnant women. ciel.org

Alternative Plasticizers and Sustainable Chemistry Research

Development and Evaluation of Phthalate (B1215562) Substitutes

The quest for alternatives to traditional phthalates has led to the exploration and commercialization of a diverse range of chemical compounds. These substitutes are often categorized by their chemical structure and include adipates, benzoates, citrates, cyclohexane (B81311) dicarboxylic acids, epoxidized vegetable oils, glycerol (B35011) acetylated esters, phosphate (B84403) esters, sebacates, terephthalates, and trimellitates. su.se The primary goal is to identify "drop-in" replacements that are compatible with existing PVC formulations and manufacturing processes without compromising performance. uml.edu

Several non-phthalate plasticizers have gained significant market traction. Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) and 1,2-cyclohexanedicarboxylic acid, diisononyl ester (DINCH) are among the most popular. ineris.fr DEHT is a terephthalate, not an ortho-phthalate, and is considered a viable alternative. cpsc.gov DINCH, a derivative of diisononyl phthalate (DINP), is used in sensitive applications like medical devices, toys, and food packaging materials. su.se Other notable alternatives include acetyl tributyl citrate (B86180) (ATBC), di(2-ethylhexyl) adipate (B1204190) (DEHA), and trioctyl trimellitate (TOTM). cpsc.govchemanager-online.com

The development of these substitutes involves a thorough evaluation of their physical and chemical properties, including their migration rates from the polymer matrix. For instance, DINCH has demonstrated low migration into aqueous substances, a desirable characteristic for food contact materials. cpsc.gov Conversely, ATBC and DEHA have been observed to migrate from food wraps. cpsc.gov The molecular weight and structure of a plasticizer also influence its mobility; TOTM, with its relatively high molecular weight, exhibits lower migration potential. cpsc.gov

Bio-based additives are also a significant area of research. marketresearchintellect.com These are derived from renewable resources like plant-based sources and offer a promising route towards more sustainable polymer formulations. marketresearchintellect.comacs.org Epoxidized soybean oil (ESBO) is an example of a bio-based alternative that functions as both a plasticizer and a stabilizer in PVC. ineris.fr

Interactive Table: Overview of Selected Phthalate Alternatives

| Alternative Plasticizer | Chemical Class | Common Applications | Key Characteristics |

| Di(2-ethylhexyl) terephthalate (DEHT/DOTP) | Terephthalate | General purpose PVC, flooring, automotive interiors | Good performance, low volatility. ineris.frmst.dk |

| 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH) | Cyclohexanoate | Medical devices, toys, food contact materials | Low migration, favorable toxicological profile. su.seineris.fr |

| Acetyl tributyl citrate (ATBC) | Citrate | Food wrap, medical products, toys | Approved for food contact, some migration noted. su.secpsc.govsci-hub.se |

| Di(2-ethylhexyl) adipate (DEHA) | Adipate | Food wrap, films | Migration from food wraps has been observed. su.secpsc.gov |

| Trioctyl trimellitate (TOTM) | Trimellitate | Wire and cable insulation, high-temperature applications | Low volatility, low migration due to high molecular weight. cpsc.govchemanager-online.com |

| Epoxidized soybean oil (ESBO) | Epoxidized Oil | Seals for glass jars, stabilizer in PVC | Bio-based, can also act as a compatibilizer. ineris.fr |

Advancements in Green Chemistry for Polymer Additives

The principles of green chemistry are increasingly being applied to the design of polymer additives to create safer and more sustainable materials. researchgate.net This approach focuses on several key areas, including the use of renewable feedstocks, designing for degradation, and minimizing toxicity. acs.orgrsc.org

One of the primary goals of green chemistry in this context is to develop additives from bio-based sources, such as agricultural biomass, polysaccharides, and lignin. acs.org This reduces reliance on fossil fuels and can lead to products that are more biodegradable and eco-friendly. acs.orgthebioscan.com Polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) are examples of bio-based polymers that are gaining traction. thebioscan.com

Another key strategy is to increase the molecular weight of additives or to covalently bond them to the polymer backbone. researchgate.net This can significantly reduce the migration of the additive from the plastic, thereby lowering potential exposure and environmental release.

The development of metal-free catalysts for polymerization is another significant advancement. thebioscan.com Traditional metal-based catalysts can be toxic and environmentally hazardous. Organocatalysts, for example, offer a more benign alternative for producing polymers, which is particularly important for applications in biomedical and food packaging materials. thebioscan.com

Furthermore, computational tools and quantitative structure-activity relationship (QSAR) models are being used to predict the potential toxicity and environmental impact of new chemical structures before they are synthesized. researchgate.net This allows chemists to design molecules with a lower hazard potential from the outset. The integration of these green chemistry principles is paving the way for a new generation of polymer additives that are both high-performing and sustainable. marketresearchintellect.comresearchgate.net

Advanced Analytical Methodologies in Diisohexyl Phthalate Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phthalates, including DIHP. It is particularly valued for its ability to separate non-volatile and thermally unstable compounds that are not well-suited for gas chromatography. researchgate.net

Research applications typically employ reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The most common stationary phase for phthalate (B1215562) separation is the C18 (ODS) column. researchgate.netnih.gov Detection is frequently accomplished using a UV detector, often a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously. nih.gov For phthalates, a characteristic wavelength for detection is around 226 nm. nih.gov

Method development often focuses on creating gradient elution programs, where the composition of the mobile phase is changed over time to effectively separate a wide range of phthalates with differing polarities in a single analytical run. nih.gov For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is common. thermofisher.com Sample preparation for HPLC analysis may involve ultrasonic extraction with a solvent like methanol, particularly for solid samples. nih.gov While specific methods focusing exclusively on DIHP are less common, numerous validated methods exist for the simultaneous determination of multiple phthalates, including Dihexyl Phthalate (DHP), a close structural isomer. nih.govthermofisher.com These methods demonstrate excellent linearity, accuracy, and low limits of detection (LOD), often in the low mg/L to µg/L range. nih.govresearchgate.net

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | researchgate.netnih.gov |

| Column | C18 (e.g., ODS-4, Spherisorb C18) | nih.govresearchgate.net |

| Detection | UV / Photodiode Array (PDA) | nih.goveuropa.eu |

| Detection Wavelength | ~202-226 nm | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water Gradient | thermofisher.com |

| LODs | 0.01 - 0.10 mg L-1 | nih.gov |

Mass Spectrometry (MS) Techniques and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific identification of phthalates and their metabolites. jst.go.jpuq.edu.au This approach is essential for distinguishing between parent compounds and their biological transformation products, which is crucial for biomonitoring. nih.gov

In humans, phthalates like DIHP are rapidly hydrolyzed to their corresponding monoester, which for DIHP is mono-isohexyl phthalate (MiHP). nih.gov This primary metabolite can then undergo further oxidative metabolism before being excreted. nih.gov LC-MS/MS is adept at identifying these metabolites, which are often present at very low concentrations in complex biological matrices like urine. semanticscholar.org

Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) mode provides exceptional selectivity and sensitivity for quantification. uq.edu.au In SRM, a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and then a specific product ion resulting from that fragmentation is monitored. This process creates a highly specific analytical signal for the target compound. uq.edu.au For many phthalates, a common fragmentation pathway involves the loss of the alkyl side chain, leading to a characteristic product ion. A precursor ion scan for m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment, is a widely used non-targeted screening method to detect the presence of almost any phthalate ester in a sample. mdpi.com

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, offer even greater analytical power by providing highly accurate mass measurements, which aids in the structural elucidation of unknown metabolites. semanticscholar.org

Biomonitoring Assays and Biomarker Development

Human biomonitoring for phthalates involves measuring the concentration of their metabolites in biological fluids, most commonly urine. nih.govnih.gov Measuring the metabolites rather than the parent phthalate diester is the preferred approach for several key reasons. Firstly, phthalates are rapidly metabolized and their metabolites are excreted in the urine, making these metabolites reliable indicators of recent exposure. nih.govdntb.gov.ua Secondly, measuring metabolites minimizes the risk of sample contamination from external sources like laboratory equipment, plastic containers, and dust, which often contain parent phthalates. nih.gov

The primary biomarker for exposure to Diisohexyl phthalate is its monoester metabolite, mono-isohexyl phthalate (MiHP). However, for higher molecular weight phthalates, oxidized metabolites are often considered more robust biomarkers than their hydrolytic monoesters. uq.edu.au Therefore, comprehensive biomonitoring assays often target both the monoester and secondary, oxidized metabolites to create a complete picture of exposure. uq.edu.au

Developing these assays involves creating highly sensitive and specific methods, typically using online solid-phase extraction (SPE) coupled with LC-MS/MS. uq.edu.au These automated methods allow for high-throughput analysis of many samples, require very small urine volumes (e.g., 50 µL), and can simultaneously measure a large panel of metabolites from different parent phthalates. uq.edu.au The data from these biomonitoring studies are crucial for assessing exposure levels in the general population and in specific occupational settings. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Techniques

Beyond standard HPLC-UV, research into DIHP and other phthalates leverages a variety of advanced analytical technologies to improve speed, resolution, and sensitivity.

Online Solid-Phase Extraction (SPE)-LC-MS/MS: This technique automates the sample cleanup and pre-concentration step by integrating it directly with the LC-MS/MS system. uq.edu.au This reduces manual labor, minimizes contamination risk, and allows for the analysis of trace-level contaminants in complex matrices like urine with high precision and accuracy. uq.edu.au

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles (<2 µm) and operate at higher pressures than conventional HPLC. This results in significantly faster analysis times and improved chromatographic resolution, allowing for better separation of structurally similar isomers. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a powerful and widely used technique for phthalate analysis due to its high resolving power and the extensive mass spectral libraries available for compound identification. restek.com For certain phthalate isomers, GC can provide better separation than LC. restek.com However, it typically requires a derivatization step for the more polar metabolites.

Turbulent Flow Chromatography (TFC): TFC is an online sample purification technique that can be coupled with LC-MS/MS. nih.gov It uses high flow rates to separate large molecules (like proteins in a plasma sample) from smaller analyte molecules, providing rapid and effective sample cleanup without offline extraction steps. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms like Q-TOF and Orbitrap is critical in metabolomics and the discovery of new exposure biomarkers. semanticscholar.org Their ability to determine the elemental composition of an unknown compound from its exact mass is invaluable for identifying novel or unexpected metabolites of DIHP in biological systems.

Conclusion and Future Directions in Diisohexyl Phthalate Research

Summary of Key Research Findings and Current Understanding

Diisohexyl phthalate (B1215562) (DIHP) is a chemical compound primarily utilized as a plasticizer to enhance the flexibility and durability of various materials, particularly plastics. solubilityofthings.com Research into DIHP has been driven by its widespread use and the potential for human and environmental exposure.

Current understanding of DIHP's toxicological profile is limited, with much of the available information extrapolated from structurally similar phthalates like di-n-hexyl phthalate (DnHP). industrialchemicals.gov.au Key findings indicate: